molecular formula C29H44O10 B1151044 Dihydroajugapitin CAS No. 87480-84-0

Dihydroajugapitin

Cat. No.: B1151044
CAS No.: 87480-84-0
M. Wt: 552.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroajugapitin is a natural product derived from the genus Ajuga, which belongs to the family Lamiaceae. This compound is a type of clerodane diterpenoid, known for its diverse biological activities.

Chemical Reactions Analysis

Types of Reactions: Dihydroajugapitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.

Scientific Research Applications

Scientific Research Applications

1. Antioxidant Properties

Dihydroajugapitin has demonstrated significant antioxidant capabilities. Research indicates that it enhances the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

2. Antibacterial Activity

This compound exhibits notable antibacterial effects against a variety of pathogenic bacteria. A study conducted on Ajuga bracteosa showed that this compound had a maximum inhibitory zone of 25 mm against Escherichia coli, with a minimum inhibitory concentration ranging from 500 to 1000 μg/ml .

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/ml)
Escherichia coli25.0 ± 1.4500 - 1000
Staphylococcus aureus22.6 ± 0.9500 - 1000

3. Anticancer Potential

Research has indicated that this compound may inhibit tumor cell growth, making it a candidate for anticancer drug development. Its mechanism involves modulating cell cycle regulation and apoptosis pathways.

4. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been documented in various studies, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Case Study 1: Wound Healing

A comparative study evaluated the wound healing potential of Ajuga bracteosa extracts, including this compound. Results indicated that treatments led to improved wound contraction rates and enhanced epithelialization compared to control groups . Histopathological examinations revealed increased collagen synthesis and fibroblast proliferation.

Case Study 2: Antimutagenic Activity

In a study assessing the antimutagenic effects of compounds isolated from Ajuga bracteosa, this compound significantly reduced micronuclei formation in mice exposed to mutagens by 85.10%, indicating its potential role in cancer prevention .

Mechanism of Action

The mechanism of action of dihydroajugapitin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound has been shown to inhibit key enzymes involved in these pathways, thereby reducing inflammation and oxidative damage.

Comparison with Similar Compounds

Dihydroajugapitin is unique among clerodane diterpenoids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Dihydroajugapitin, specifically 14,15-dihydroajugapitin, is a compound derived from the plant Ajuga bracteosa, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimutagenic and antibacterial effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a type of phytoecdysteroid, a class of compounds known for their hormonal functions in arthropods and various biological activities in mammals. The structural formula and molecular characteristics contribute significantly to its biological efficacy.

Antimutagenic Activity

Research has demonstrated that 14,15-dihydroajugapitin exhibits significant antimutagenic properties. A study conducted on mice evaluated the compound's ability to reduce micronuclei formation, an indicator of mutagenic activity.

Key Findings:

  • Micronucleus Test Results :
    • This compound reduced micronuclei by 85.10% , significantly outperforming other tested compounds such as β-sitosterol (72.3%) and 8-O-acetylharpagide (46%) .
  • Chromosomal Aberrations :
    • The compound also reduced chromosomal aberrations by 83% , indicating its potential as a protective agent against genetic damage .

Table 1: Antimutagenic Activity Comparison

Compound NameMicronuclei Reduction (%)Chromosomal Aberration Reduction (%)
14,15-Dihydroajugapitin85.1083
β-Sitosterol72.372
8-O-Acetylharpagide4638
PaclitaxelNot ApplicableNot Applicable

Antibacterial Activity

This compound has also shown promising antibacterial activity against various pathogenic bacteria. The compound was isolated from Ajuga bracteosa and tested using the agar well diffusion method.

Key Findings:

  • Efficacy Against Pathogens :
    • This compound demonstrated maximum antibacterial activity against Escherichia coli, with a zone of inhibition measuring 25.0 ± 1.4 mm .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC for this compound ranged between 500 and 1000 μg/ml , indicating its potential effectiveness in treating bacterial infections .

Table 2: Antibacterial Activity Results

Compound NamePathogenZone of Inhibition (mm)MIC (μg/ml)
14,15-DihydroajugapitinEscherichia coli25.0 ± 1.4500-1000
8-O-AcetylharpagideEscherichia coli22.6 ± 0.9Not Reported

Case Studies

  • Study on Antimutagenic Effects :
    A study involving mice treated with ethyl methane sulfonate (EMS) established that this compound significantly mitigated the mutagenic effects induced by EMS, highlighting its potential utility in cancer prevention strategies .
  • Antibacterial Efficacy Assessment :
    In another investigation, this compound's antibacterial effects were compared with conventional antibiotics, revealing comparable or superior activity against common oral pathogens . This positions it as a viable alternative in antimicrobial therapies.

Properties

IUPAC Name

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVULWKEVGKECE-JORUAPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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